molecular formula C8H6BrCl B6182007 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene CAS No. 76557-95-4

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene

Cat. No.: B6182007
CAS No.: 76557-95-4
M. Wt: 217.49 g/mol
InChI Key: CDPDVBVBLJTZEI-PLNGDYQASA-N
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Description

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromoethenyl group and a chlorine atom are attached to the benzene ring

Properties

CAS No.

76557-95-4

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

1-[(Z)-2-bromoethenyl]-3-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4-

InChI Key

CDPDVBVBLJTZEI-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure the formation of the desired (1Z)-isomer.

Industrial Production Methods

Industrial production of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 1-[(1Z)-2-hydroxyethenyl]-3-chlorobenzene or 1-[(1Z)-2-aminoethenyl]-3-chlorobenzene.

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of 1-ethyl-3-chlorobenzene.

Scientific Research Applications

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene involves its interaction with various molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
  • 1-[(1Z)-2-bromoethenyl]-2-chlorobenzene
  • 1-[(1E)-2-bromoethenyl]-3-chlorobenzene

Uniqueness

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene is unique due to its specific isomeric form (1Z), which can influence its reactivity and interactions compared to other isomers

Biological Activity

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a compound of interest in various biological and chemical research fields. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

PropertyValue
CAS Number 140140
Molecular Formula C8H8BrCl
Molecular Weight 215.51 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene is primarily attributed to its ability to interact with various biological targets. The compound's bromine and chlorine substituents can facilitate electrophilic reactions, which may lead to the formation of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

  • Alkylation of Nucleophiles: The bromoethenyl group can react with nucleophilic sites in DNA or proteins, potentially leading to mutagenic effects or altering protein function.
  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signal transduction.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene exhibit varying degrees of antimicrobial activity. A study conducted by researchers at VCU showed that halogenated derivatives could effectively inhibit the growth of certain bacterial strains through disruption of cellular processes .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines when treated with 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death .

Case Studies

  • Antibacterial Screening
    • A screening assay was developed to evaluate the antibacterial properties of various halogenated compounds, including 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene. Results indicated significant inhibition against Gram-negative bacteria, particularly Enterobacteriaceae .
  • Cancer Cell Line Studies
    • In a controlled laboratory setting, treatment of human cancer cell lines with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 values were determined through MTT assays, revealing effective concentrations that induce significant cell death while sparing normal cells .

Applications in Research and Industry

The unique properties of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene make it a valuable compound for:

  • Drug Development: Its ability to modify biological targets positions it as a candidate for developing new therapeutic agents.
  • Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules in medicinal chemistry.

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